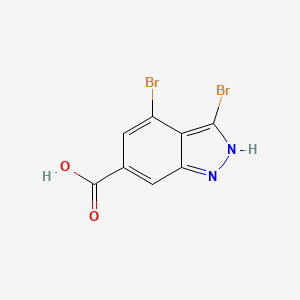
3,4-Dibromo-1H-indazole-6-carboxylic acid
Descripción general
Descripción
3,4-Dibromo-1H-indazole-6-carboxylic acid is a chemical compound . It is used in the preparation of bicyclic compounds as 15-PGDH inhibitors . It is also used for pharmaceutical testing .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years due to their potential applications in medicinal chemistry . The synthesis of 1H-indazole-3-carboxaldehydes, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, has been reported . This involves the nitrosation of indoles in a slightly acidic environment .Molecular Structure Analysis
The molecular formula of 3,4-Dibromo-1H-indazole-6-carboxylic acid is C7H4Br2N2 . The molecular weight is 275.93 .Chemical Reactions Analysis
Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds via cyclisation reactions .Physical And Chemical Properties Analysis
The boiling point of 3,4-Dibromo-1H-indazole-6-carboxylic acid is predicted to be 390.8±22.0 °C . The density is predicted to be 2.164±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Aplicaciones Científicas De Investigación
Anticancer Activity
3,4-Dibromo-1H-indazole-6-carboxylic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown the ability to hinder the viability of human cancer cell lines such as liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells . The assessment was conducted using the MTT reduction assay, which measures cell metabolic activity as an indicator of cell viability and proliferation .
Antiangiogenic Properties
Some derivatives of 3,4-Dibromo-1H-indazole-6-carboxylic acid have demonstrated significant antiangiogenic activities. This is crucial in cancer treatment as angiogenesis, the formation of new blood vessels, is a key process in tumor development and metastasis. Compounds were tested against proangiogenic cytokines like TNFα, VEGF, EGF, IGF1, TGFb, and leptin, showing potent inhibitory effects .
Antioxidant Effects
The antioxidant properties of indazole derivatives are another area of interest. These compounds have been screened for their ability to scavenge free radicals, which are harmful to cells and can contribute to the progression of various diseases. Some derivatives exhibited significant scavenging activities against radicals like DPPH, hydroxyl, and superoxide radicals, which are indicative of their potential as antioxidant agents .
Molecular Docking Insights
In silico molecular docking studies have provided structural insights into the interaction of indazole derivatives with biological targets. This computational approach helps in understanding the anti-TNFα effect exhibited by these compounds, which is valuable for the design of new drugs with improved efficacy and reduced side effects .
Antidepressant and Anti-inflammatory Applications
The indazole nucleus is a common feature in many drugs with antidepressant and anti-inflammatory activities. Derivatives of 3,4-Dibromo-1H-indazole-6-carboxylic acid may also hold promise in these therapeutic areas, contributing to the treatment of depression and inflammation-related disorders .
Antibacterial Activity
The structural motif of indazole is also found in compounds with antibacterial properties. Research into the applications of 3,4-Dibromo-1H-indazole-6-carboxylic acid derivatives could extend to the development of new antibacterial agents, which are increasingly important in the face of antibiotic resistance .
Anti-inflammatory Effectiveness
Some indazole derivatives have shown adequate anti-inflammatory effects, comparable to established anti-inflammatory drugs like indomethacin. This suggests the potential of 3,4-Dibromo-1H-indazole-6-carboxylic acid derivatives in reducing inflammation, which is a common symptom in many diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dibromo-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYVNSZNNNVOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646397 | |
| Record name | 3,4-Dibromo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-1H-indazole-6-carboxylic acid | |
CAS RN |
885523-51-3 | |
| Record name | 3,4-Dibromo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613875.png)
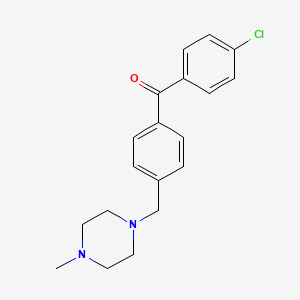

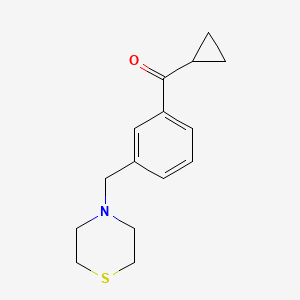
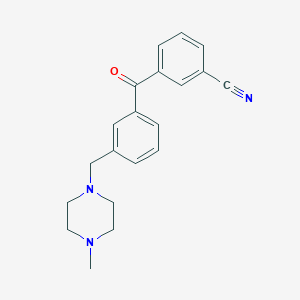
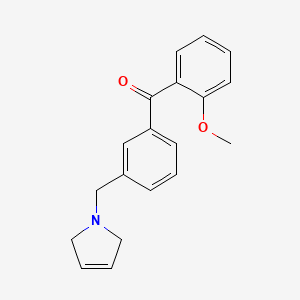
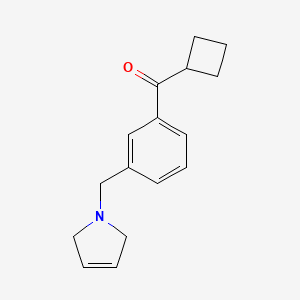
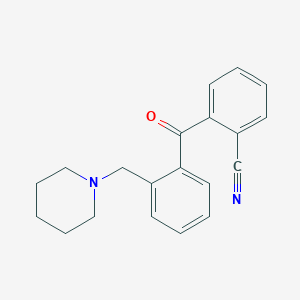
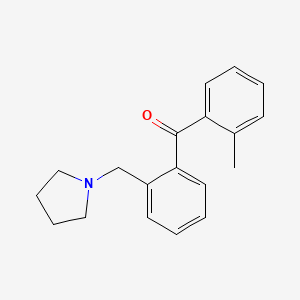
![3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613892.png)
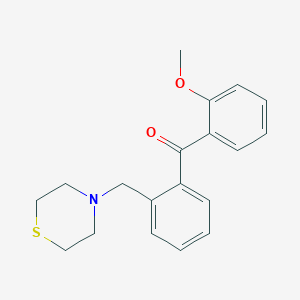
![Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1613895.png)

